molecular formula C19H20BrNO2 B3662566 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline

1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B3662566
M. Wt: 374.3 g/mol
InChI Key: DQUBATGRFSHHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline” is a complex organic molecule. It is closely related to “1-[2-(4-bromo-3,5-dimethylphenoxy)acetyl]piperidine-4-carboxamide” and “tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)-1-piperidinecarboxylate”, both of which are used in scientific research .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a brominated, dimethylated phenol group attached to a tetrahydroquinoline ring via an acetyl linkage . The presence of bromine, a heavy halogen, may impart unique properties to the compound, such as increased density and reactivity compared to similar compounds without halogens.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2/c1-13-10-16(11-14(2)19(13)20)23-12-18(22)21-9-5-7-15-6-3-4-8-17(15)21/h3-4,6,8,10-11H,5,7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUBATGRFSHHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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